Product packaging for H-Gly-DL-Arg-Gly-DL-Asp-OH(Cat. No.:)

H-Gly-DL-Arg-Gly-DL-Asp-OH

Cat. No.: B8748047
M. Wt: 403.39 g/mol
InChI Key: SEFVRKXJJPMVHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Gly-DL-Arg-Gly-DL-Asp-OH is a synthetic peptide featuring the Arg-Gly-Asp (RGD) sequence, a fundamental recognition motif for integrin receptors. This peptide serves as a crucial research tool in cellular and biochemical studies, specifically designed to investigate cell adhesion mechanisms, signal transduction pathways, and cellular migration processes. The incorporation of DL-forms of arginine (Arg) and aspartic acid (Asp) can enhance the peptide's metabolic stability against proteolytic degradation, making it particularly valuable for extended in vitro assays. The core RGD sequence acts as a potent ligand for a subset of integrins, including αVβ3, αVβ5, and αIIbβ3. By binding to these cell surface receptors, this peptide can effectively compete with endogenous extracellular matrix (ECM) proteins like fibronectin and vitronectin for receptor occupancy. This competitive inhibition allows researchers to selectively disrupt integrin-mediated adhesion in experimental settings, facilitating the study of downstream effects on cell spreading, cytoskeletal organization, and survival signaling. The presence of glycine residues flanking the core RGD motif provides structural flexibility, which can be essential for optimal receptor engagement. In research applications, this compound is extensively utilized to explore tumor cell adhesion and angiogenesis, investigate platelet aggregation mechanisms through interference with fibrinogen binding, and study osteoclast function in bone remodeling. Its value is further amplified in biomaterials science, where it is often employed to functionalize surfaces to create bioactive coatings that promote specific cell adhesion. The strategic use of DL-amino acids in its sequence distinguishes it from all-L peptide analogs, potentially offering improved stability for prolonged experimental durations without the use of complex peptidase inhibitors. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate laboratory precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H25N7O7 B8748047 H-Gly-DL-Arg-Gly-DL-Asp-OH

Properties

Molecular Formula

C14H25N7O7

Molecular Weight

403.39 g/mol

IUPAC Name

2-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid

InChI

InChI=1S/C14H25N7O7/c15-5-9(22)20-7(2-1-3-18-14(16)17)12(26)19-6-10(23)21-8(13(27)28)4-11(24)25/h7-8H,1-6,15H2,(H,19,26)(H,20,22)(H,21,23)(H,24,25)(H,27,28)(H4,16,17,18)

InChI Key

SEFVRKXJJPMVHQ-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)CN)CN=C(N)N

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of H Gly Dl Arg Gly Dl Asp Oh

Strategies for Solid-Phase Peptide Synthesis (SPPS) of Linear RGD Analogs

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for the production of linear RGD analogs like H-Gly-DL-Arg-Gly-DL-Asp-OH. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. nih.gov This approach simplifies the purification process as excess reagents and soluble by-products are easily washed away after each step. nih.gov

The synthesis is typically carried out from the C-terminus to the N-terminus. The process begins by attaching the C-terminal amino acid, in this case, Aspartic acid, to a suitable resin. wisconsin.edu A common choice for this is the Wang resin. iris-biotech.de The synthesis cycle for each amino acid addition involves two main steps: the removal of the temporary Nα-protecting group from the resin-bound amino acid and the coupling of the next Nα-protected amino acid in the sequence. nih.gov

The most prevalent strategy for SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry. iris-biotech.de The Fmoc group, which protects the α-amino group of the incoming amino acid, is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.org In contrast, the side chains of the amino acids are protected by acid-labile groups, such as the tert-butyl (tBu) group, which remain intact throughout the synthesis and are removed during the final cleavage step. iris-biotech.de

Synthesis StepDescriptionReagents/Conditions
Resin Preparation Swelling the resin in a suitable solvent to allow for efficient reaction kinetics.DMF or Dichloromethane (DCM)
First Amino Acid Attachment Coupling the C-terminal amino acid (Fmoc-DL-Asp(OtBu)-OH) to the resin.Coupling reagents (e.g., DIC/HOBt), base (e.g., DIPEA)
Deprotection Removal of the Fmoc group from the N-terminus of the resin-bound amino acid.20% Piperidine in DMF
Coupling Addition of the next Fmoc-protected amino acid (Fmoc-Gly-OH, Fmoc-DL-Arg(Pbf)-OH) to the deprotected N-terminus.Coupling reagents (e.g., HBTU, HATU, COMU) and a base (e.g., DIPEA)
Washing Thorough washing of the resin to remove excess reagents and by-products.DMF, DCM, Methanol
Final Cleavage and Deprotection Cleavage of the completed peptide from the resin and removal of all side-chain protecting groups.Strong acid cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers)

This table provides a generalized overview of the SPPS cycle for linear RGD analogs.

Challenges and Considerations in the Stereospecific Incorporation of DL-Arginine and DL-Aspartic Acid during Peptide Synthesis

The intentional incorporation of both D and L isomers of Arginine and Aspartic acid presents specific challenges in peptide synthesis, primarily centered around preventing unwanted side reactions that can compromise the stereochemical integrity and purity of the final product.

A significant challenge is the risk of racemization , the conversion of a chiral amino acid from one enantiomer (e.g., L) to its mirror image (D), or vice versa, leading to a mixture of diastereomers that are often difficult to separate. nih.gov Racemization can occur during the activation and coupling steps of SPPS. nih.gov The α-proton of the activated amino acid is susceptible to abstraction by a base, which can lead to epimerization. peptide.com Histidine and Cysteine are particularly prone to racemization, but it can also be a concern for other amino acids under certain conditions. sigmaaldrich.com To minimize racemization, the use of appropriate coupling reagents like HATU or HBTU in combination with additives such as Oxyma Pure is recommended. nih.gov Careful control of reaction temperature and the choice of base are also critical. nih.gov

For Aspartic acid, a major side reaction is the formation of an aspartimide . americanpeptidesociety.org This occurs when the nitrogen atom of the peptide bond following the Aspartic acid residue attacks the side-chain carboxyl group, forming a cyclic imide. This reaction is particularly prevalent when the subsequent amino acid is Glycine (B1666218), as is the case in the target peptide. americanpeptidesociety.org The formation of the aspartimide is problematic because the cyclic intermediate is prone to epimerization at the α-carbon of the Aspartic acid residue. Subsequent ring-opening by hydrolysis or aminolysis can lead to a mixture of α- and β-Asp peptides, as well as their D-isomers. americanpeptidesociety.org This side reaction is promoted by the basic conditions used for Fmoc deprotection (piperidine). americanpeptidesociety.org

Strategies to mitigate aspartimide formation include:

Use of bulky side-chain protecting groups: Sterically hindered protecting groups on the Aspartic acid side chain can physically block the formation of the cyclic intermediate. americanpeptidesociety.org

Modified deprotection conditions: The addition of an acid scavenger like HOBt to the piperidine solution can reduce the basicity and suppress aspartimide formation. semanticscholar.org

Backbone protection: The use of a di- or tri-methoxybenzyl (DMB/TMB) group to temporarily protect the amide nitrogen of the peptide bond can prevent the cyclization reaction. americanpeptidesociety.org

Advanced Purification and Analytical Characterization of Synthetic Pentapeptides

Following synthesis and cleavage from the resin, the crude peptide product is a mixture containing the target peptide along with various impurities such as truncated sequences, deletion sequences, and by-products from side reactions. Therefore, robust purification and characterization are essential to obtain a pure sample of this compound.

Purification: The primary technique for the purification of synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . lifetein.com This method separates molecules based on their hydrophobicity. The crude peptide mixture is loaded onto a column packed with a non-polar stationary phase (e.g., C18 silica), and a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase is used for elution. Trifluoroacetic acid (TFA) is a common additive to the mobile phase, as it acts as an ion-pairing agent to improve peak shape and resolution. peptide.com Fractions are collected and analyzed to identify those containing the pure peptide.

Analytical Characterization: A combination of analytical techniques is employed to confirm the identity and purity of the synthesized pentapeptide.

Analytical TechniquePurposeInformation Obtained
Analytical RP-HPLC Purity assessmentProvides a chromatogram showing the percentage of the desired peptide relative to impurities.
Mass Spectrometry (MS) Molecular weight confirmationDetermines the molecular mass of the peptide, confirming that the correct sequence of amino acids has been assembled. Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used. researchgate.net
Tandem Mass Spectrometry (MS/MS) Sequence verificationThe peptide is fragmented in the mass spectrometer, and the masses of the fragments are used to deduce the amino acid sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidationProvides detailed information about the three-dimensional structure and conformation of the peptide in solution. Both one-dimensional and two-dimensional NMR techniques can be used. researchgate.net
Amino Acid Analysis (AAA) Amino acid compositionConfirms the relative ratios of the constituent amino acids in the peptide after acid hydrolysis.

This table summarizes the key analytical techniques for the characterization of synthetic pentapeptides.

Potential for Derivatization and Chemical Modifications of this compound

The linear pentapeptide this compound can be further modified to enhance its properties, such as stability, receptor binding affinity, and suitability for specific research applications.

Approaches to Cyclization and its Influence on Conformational Constraints and Biological Activity

Cyclization is a common strategy to improve the properties of RGD peptides. By constraining the peptide backbone into a cyclic structure, its conformational flexibility is reduced. nih.gov This can pre-organize the peptide into a bioactive conformation that more readily binds to its target receptor, leading to enhanced biological activity and selectivity. nih.gov Cyclic RGD peptides are also generally more stable and resistant to enzymatic degradation compared to their linear counterparts. nih.gov

Several methods can be employed for the cyclization of RGD peptides:

Head-to-tail cyclization: The N-terminal amine is linked to the C-terminal carboxyl group to form an amide bond. This is often performed while the peptide is still attached to the resin through a side chain.

Side chain-to-side chain cyclization: Functional groups on the side chains of two different amino acids within the peptide sequence are linked together. For example, a disulfide bridge can be formed between two cysteine residues.

Side chain-to-tail cyclization: The side chain of one amino acid is linked to either the N-terminus or the C-terminus of the peptide.

The choice of cyclization strategy and the size of the resulting macrocycle can have a significant impact on the peptide's affinity and selectivity for different integrin subtypes.

Site-Specific Chemical Conjugation to Research Substrates for Controlled Presentation

To study the biological effects of this compound in various contexts, it is often necessary to immobilize it on a substrate. Site-specific conjugation ensures that the peptide is presented in a controlled and uniform manner, which is crucial for obtaining reproducible results.

This involves introducing a unique reactive handle into the peptide sequence that does not interfere with its biological activity. This handle can then be used to covalently attach the peptide to a research substrate. Common conjugation chemistries include:

Amine coupling: The free amine groups on the peptide (e.g., the N-terminus or the side chain of a lysine (B10760008) residue) can be reacted with N-hydroxysuccinimide (NHS)-activated carboxyl groups on a substrate.

Thiol-maleimide coupling: A cysteine residue can be introduced into the peptide sequence, and its thiol group can react specifically with a maleimide-functionalized substrate.

Click chemistry: This refers to a class of highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which can be used to link an azide-modified peptide to an alkyne-modified substrate.

These conjugation strategies allow for the controlled presentation of the pentapeptide on various research substrates, including nanoparticles, hydrogels, and cell culture surfaces, to investigate its role in processes like cell adhesion, migration, and differentiation. sigmaaldrich.com

Structural and Conformational Elucidation of H Gly Dl Arg Gly Dl Asp Oh

Role of Flanking Glycine (B1666218) Residues on the RGD Core Structure and Dynamics

The glycine residues at positions 1 and 3 of H-Gly-DL-Arg-Gly-DL-Asp-OH play a pivotal role in the peptide's conformational dynamics. Glycine is the smallest and most flexible amino acid, lacking a side chain (its R-group is a single hydrogen atom). wikipedia.orgtechnologynetworks.com This conformational flexibility allows the peptide backbone to adopt a wider range of dihedral angles (phi and psi angles) than is possible with other amino acids.

The presence of these flanking glycine residues imparts significant flexibility to the RGD core. This flexibility can be a double-edged sword. On one hand, it allows the RGD motif to adapt its conformation to fit the binding pockets of various integrin subtypes. nih.gov On the other hand, the high degree of freedom results in a significant entropic penalty upon binding, as the peptide must adopt a more ordered, specific conformation to interact with its receptor.

Research on spacers between RGD motifs and scaffolds has shown that flexible glycine oligomers can influence cell adhesion activity differently than more rigid spacers like those made from alanine (B10760859) or proline. acs.orgnih.gov Studies on disintegrins, a family of RGD-containing venom proteins, have also suggested that residues flanking the RGD motif are critical for maintaining a favorable, solvent-exposed conformation necessary for recognition by integrin receptors. nih.govresearchgate.net The disorder and transient hydrogen bonding near the RGD site, influenced by these neighboring residues, can affect the energy landscape of the peptide and its binding potential. nih.govnih.gov

Stereochemical Implications of DL-Arginine and DL-Aspartic Acid on Overall Peptide Architecture

The defining feature of this compound is the presence of racemic centers at the alpha-carbons of both Arginine and Aspartic acid. mdpi.com This means the peptide is not a single chemical entity but a mixture of four distinct stereoisomers:

H-Gly-L-Arg -Gly-L-Asp -OH

H-Gly-D-Arg -Gly-L-Asp -OH

H-Gly-L-Arg -Gly-D-Asp -OH

H-Gly-D-Arg -Gly-D-Asp -OH

Each of these diastereomers will have a unique three-dimensional structure, leading to different physical, chemical, and biological properties. The incorporation of D-amino acids fundamentally alters the peptide's backbone geometry and the spatial orientation of the critical Arg and Asp side chains.

The substitution of L-amino acids with their D-enantiomers is a common strategy in peptide chemistry to enhance proteolytic stability and modulate biological activity. mdpi.com In the context of RGD peptides, such substitutions can dramatically alter integrin binding affinity and selectivity.

The presence of D-amino acids can also be crucial for receptor recognition in other peptide systems, where the corresponding all-L-amino acid version may show no activity. mdpi.com This highlights that the specific stereochemistry is a key determinant of biological function.

Table 1: Comparative Bioactivity of RGD Stereoisomers (Illustrative) Note: This table is illustrative, based on general findings in the literature for RGD analogs, as specific comparative data for the four stereoisomers of this compound is not readily available. The IC50 value represents the concentration of a peptide required to inhibit a biological process by 50%, with lower values indicating higher potency.

StereoisomerTarget IntegrinRelative Binding Affinity (IC50, nM)Key Structural Feature
c(RGDfV)αvβ3HighContains all L-amino acids in a constrained ring.
c(RGDf(NMe)V) - Cilengitideαvβ3 / αvβ5Very HighN-methylation and D-amino acid (D-Phe) analog. nih.gov
Linear GRGDSαvβ3LowFlexible linear peptide with all L-amino acids.
Linear GRD DSαvβ3Very LowD-Asp substitution disrupts the required geometry.

The synthesis of this compound results in a mixture of diastereomers, creating significant conformational heterogeneity. osti.gov Each stereoisomer will have its own distinct potential energy surface and will populate a unique ensemble of low-energy conformations in solution. nih.gov This means that instead of one set of preferred structures, there are at least four.

Advanced Spectroscopic and Structural Techniques for Peptide Conformation Studies

Elucidating the complex conformational landscape of a peptide like this compound requires a combination of advanced analytical techniques. elte.hu

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for determining the three-dimensional structure of peptides in solution. uq.edu.au Techniques like Transferred Nuclear Overhauser Effect (tr-NOE) can provide information about the peptide's conformation when bound to its receptor. acs.org However, for a flexible, heterogeneous mixture of diastereomers, NMR spectra can be complex and difficult to interpret due to peak overlap and averaging of signals. uq.edu.auosti.gov

X-ray Crystallography : This technique provides high-resolution structural information, but it requires the peptide to be crystallized, which can be a major obstacle for flexible, short peptides. nih.gov The crystal structure represents a single conformation in the solid state, which may not be representative of the ensemble of structures present in solution.

Circular Dichroism (CD) Spectroscopy : CD is used to investigate the secondary structure of peptides. It can provide information about whether the peptide ensemble contains elements like turns, helices, or random coils. It is particularly useful for monitoring conformational changes upon interaction with other molecules or changes in the environment.

Vibrational Spectroscopy (FT-IR and Raman) : Infrared and Raman spectroscopy are sensitive to the vibrational modes of the peptide backbone and side chains, offering insights into local conformation and hydrogen bonding. nih.govnih.gov UV Resonance Raman (UVRR) spectroscopy is particularly powerful for determining peptide secondary structure in dilute aqueous solutions. nih.govacs.org

These experimental methods are often complemented by computational approaches like molecular dynamics (MD) simulations and quantum mechanics (QM) calculations to build a comprehensive model of the peptide's structural dynamics. elte.huresearchgate.net

Molecular Interaction Mechanisms and Biological Activities of H Gly Dl Arg Gly Dl Asp Oh

Integrin Receptor Binding Specificity and Affinity of H-Gly-DL-Arg-Gly-DL-Asp-OH

The specificity and affinity of the this compound peptide for various integrin receptors are determined by the core RGD sequence, which is a primary recognition motif for a subset of the integrin family. wikipedia.org The conformation of the peptide and its neighboring amino acids fine-tunes this interaction, allowing for selective binding to different integrin subtypes. nih.gov

Identification of Specific Integrin Subtypes Targeted by the Pentapeptide (e.g., αvβ3, α5β1, αvβ5)

The RGD sequence is recognized by at least eight different integrin subtypes, including αvβ3, αvβ5, α5β1, αvβ1, αvβ6, αvβ8, α8β1, and αIIbβ3. nih.govnih.gov Linear RGD peptides, such as this compound, are known to be active ligands for integrins αvβ3, αvβ5, and α5β1. nih.gov The binding process involves the RGD sequence fitting into a shallow crevice at the interface of the α and β subunits of the integrin heterodimer. nih.govmdpi.com The aspartic acid residue plays a critical role by binding primarily to the β subunit, while the arginine residue interacts with the α subunit. nih.gov Flanking residues outside the core RGD motif contribute to the binding specificity for each integrin-ligand pair. nih.govnih.gov For instance, certain amino acid combinations C-terminal to the RGD sequence can enhance affinity specifically for integrin αvβ5, while not affecting αvβ3-mediated adhesion. nih.gov

Quantitative Assessment of Binding Affinity (e.g., IC50 Values)

Studies on various linear RGD peptides show that they generally exhibit the lowest IC50 values (i.e., highest affinity) for the αvβ3 integrin subtype, with values typically in the low nanomolar range. nih.gov Their affinity for αvβ5 and α5β1 is also significant, though often slightly lower than for αvβ3. nih.gov For example, the linear peptide GRGDNP shows a preference for α5β1. nih.gov In contrast, these linear peptides tend to have very high IC50 values (low affinity) for other RGD-binding integrins like αvβ6, αvβ8, and the platelet integrin αIIbβ3. nih.gov

Table 1: Representative IC50 Values of Linear RGD Peptides for Different Integrin Subtypes Note: These values are for representative linear RGD peptides and may not be identical to this compound, but they illustrate the general binding profile.

PeptideIntegrin αvβ3 (IC50 in nM)Integrin αvβ5 (IC50 in nM)Integrin α5β1 (IC50 in nM)
GRGDS89580335
GRGDNP1216734
Ac-GRGDS-NH223240120

Data sourced from a comprehensive evaluation of RGD ligand activity. nih.gov

Involvement of Divalent Metal Ions in the Integrin-Peptide Recognition Site (MIDAS, ADMIDAS, SyMBS)

The binding of RGD ligands to integrins is critically dependent on the presence of divalent cations, which are coordinated at specific sites within the integrin headpiece. nih.gov These sites—MIDAS, ADMIDAS, and SyMBS—play distinct but cooperative roles in stabilizing the integrin-ligand complex and regulating receptor affinity. nih.govmolbiolcell.org

The Metal Ion-Dependent Adhesion Site (MIDAS) is the central location for ligand interaction. nih.gov The carboxylate group of the aspartic acid residue in the RGD motif directly coordinates with a divalent cation, typically Mg2+, held at the MIDAS of the β subunit. mdpi.commolbiolcell.org This interaction is a pivotal, force-bearing contact that stabilizes the entire complex. nih.gov A single water molecule, tightly coordinated to the MIDAS ion, is thought to shield this critical bond from free water molecules, further enhancing its stability against mechanical force. nih.gov

The Adjacent to MIDAS (ADMIDAS) site acts as a key regulator of integrin affinity. nih.govpnas.org Under physiological conditions, this site is often occupied by a Ca2+ ion. molbiolcell.org Ca2+ binding at the ADMIDAS stabilizes the integrin in a low-affinity, closed conformation, thereby inhibiting ligand binding. pnas.orgresearchgate.net Activation of the integrin can involve the displacement of this inhibitory Ca2+ ion, allowing for the conformational changes necessary for high-affinity ligand binding. pnas.org

The Synergistic Metal Ion Binding Site (SyMBS) , also known as the Ligand-Associated Metal Binding Site (LIMBS) in αVβ3, is the third crucial site. nih.govnih.gov It also binds a cation and is required for ligand binding. nih.gov The SyMBS works in concert with the MIDAS to enhance the electropositivity of the MIDAS ion, thereby strengthening its ability to bind the aspartate residue of the ligand. nih.gov

Conformational Dynamics of Integrin Receptors Upon this compound Binding

Integrin activation is a dynamic process involving significant structural rearrangements of the receptor. The binding of a ligand like this compound is intrinsically linked to these conformational changes, which shift the receptor from a state of low affinity to one of high affinity for its ligands. nih.gov

Ligand-Induced Conformational Transitions (e.g., Low to High Affinity States)

Integrins can exist in at least three major global conformational states, often described by the "switchblade" model. nih.gov These are the bent-closed (inactive, low-affinity), extended-closed (intermediate affinity), and extended-open (active, high-affinity) conformations. nih.govelifesciences.org In the inactive, bent state, the ligand-binding headpiece is oriented close to the cell membrane, making the RGD-binding site less accessible. nih.gov

The binding of an RGD peptide is a key event that helps to trigger or stabilize the transition to the high-affinity, extended-open state. nih.gov Upon binding, large-scale conformational rearrangements occur, causing the extracellular domains to extend away from the cell surface. nih.gov This process involves a "swing-out" motion of the hybrid domain in the β subunit, which opens the ligand-binding headpiece. nih.gov While it is often thought that integrins must be activated before binding, some evidence suggests that the initial ligand binding may occur to the more numerous low-affinity states on the cell surface, which can exhibit surprisingly faster ligand-binding kinetics. elifesciences.org Following this initial encounter, the interaction stabilizes the high-affinity conformation, which is characterized by a much slower dissociation rate, resulting in a strong and durable cell adhesion bond. elifesciences.org

Mechanisms of Integrin-Mediated Cellular Responses Initiated by this compound

The binding of this compound to an integrin receptor is not merely a physical tethering event; it initiates a cascade of intracellular signals known as "outside-in" signaling. pnas.org This signaling translates the external cue of ligand binding into a variety of cellular responses, including changes in cell shape, migration, proliferation, and survival. nih.govresearchgate.net

Upon ligand binding and receptor clustering, integrins recruit a host of signaling and adaptor proteins to their cytoplasmic tails. pnas.org Key early events include the recruitment of proteins such as talin, paxillin, and Focal Adhesion Kinase (FAK). pnas.org This assembly of proteins at the cell membrane forms the foundation of focal adhesions, which are dynamic structures that link the ECM to the intracellular actin cytoskeleton. nih.gov

The activation of FAK and other kinases triggers downstream signaling pathways, notably the ERK/MAPK pathway. nih.gov This cascade can lead to changes in gene expression and is instrumental in promoting cell proliferation and survival by protecting cells from a form of programmed cell death known as anoikis, which occurs upon loss of adhesion. nih.gov Furthermore, the integrin-mediated recruitment of cytoskeletal proteins leads to the organization of the actin cytoskeleton, driving processes such as cell spreading and migration. pnas.orgresearchgate.net For example, early binding of RGD peptides can activate actin polymerization and contractile movements, which are essential for cell motility. pnas.org

Modulation of Cell Adhesion and Spreading

The this compound peptide, through its core RGD motif, directly modulates cell adhesion and spreading by mimicking the natural ligands of integrins found in the extracellular matrix. selleckchem.com This sequence is recognized by nearly half of the known integrin subtypes. selleckchem.comqyaobio.com When immobilized on a substrate, the RGD sequence acts as a binding site for cellular integrins, initiating the process of cell attachment. acs.orgacs.org

The initial binding of the RGD motif to integrin receptors is a critical first step that triggers a cascade of intracellular events leading to the formation of stable adhesive structures. This interaction facilitates the clustering of integrins and the recruitment of cytoskeletal proteins, forming focal adhesions. researchgate.net These structures act as mechanical links between the extracellular matrix and the intracellular actin cytoskeleton, providing the necessary traction for cells to spread out on a surface. researchgate.netnih.gov The density and presentation of the RGD motif on a surface can significantly influence the efficiency of cell attachment and the extent of cell spreading. acs.org Research has demonstrated that synthetic RGD-containing peptides can be used to coat various materials to enhance cell attachment, which is a crucial factor in tissue engineering and the development of biocompatible implants. researchgate.netcellgs.com

The specificity of the interaction depends on the particular integrin subtype expressed by the cell. Different integrins exhibit varying affinities for the RGD sequence, and the amino acids flanking the core motif can further influence this binding specificity. qyaobio.comacs.org

Table 1: RGD-Binding Integrins and Their Major Natural Ligands

Integrin SubtypeMajor Natural Ligands Containing RGD Motif
α5β1Fibronectin researchgate.netnih.gov
αvβ3Vitronectin, Fibronectin, Osteopontin, Fibrinogen nih.govnovoprolabs.com
αvβ5Vitronectin researchgate.netacs.org
αvβ6Fibronectin, Tenascin nih.gov
αIIbβ3Fibrinogen, von Willebrand Factor nih.gov
α8β1Fibronectin, Tenascin nih.gov

Impact on Cell Proliferation and Migration Kinetics

The interaction between the RGD sequence of this compound and cellular integrins is a key regulator of cell proliferation and migration. By mediating cell adhesion, these peptides provide the necessary anchor points for cell movement. Cell migration is a dynamic process that requires the coordinated formation and disassembly of adhesive contacts, allowing the cell to pull itself forward. qyaobio.comcellgs.com RGD-based interactions are central to this process, influencing the kinetics of cell migration in contexts such as wound healing and tissue development. cellgs.com

In addition to migration, integrin-mediated adhesion to the RGD motif provides essential survival and growth signals to the cell. This "anchorage-dependence" ensures that cells only proliferate when they are attached to the appropriate extracellular matrix. researchgate.net The binding of RGD ligands to integrins can trigger intracellular signaling pathways that promote cell cycle progression and, consequently, cell proliferation. acs.orgresearchgate.net This property is widely exploited in tissue engineering, where scaffolds functionalized with RGD peptides are used to support the growth and proliferation of seeded cells for tissue regeneration. qyaobio.comacs.orgcellgs.com For instance, studies have shown that materials incorporating RGD peptides can enhance the attachment and proliferation of osteoblasts for bone regeneration and endothelial cells for cardiovascular applications. cellgs.com

Table 2: Cellular Processes Influenced by RGD-Integrin Interaction

Cellular ProcessOutcome of RGD-Mediated Adhesion
Adhesion Promotes cell attachment to surfaces and biomaterials. nih.gov
Spreading Facilitates the extension of the cell body across a substrate. nih.gov
Migration Provides traction and signaling necessary for cell movement. qyaobio.comcellgs.com
Proliferation Delivers anchorage-dependent signals that support cell growth and division. acs.orgresearchgate.net
Differentiation Can influence stem cell fate and differentiation into specific cell types. cellgs.com
Survival Prevents apoptosis (programmed cell death) that can occur in anchorage-dependent cells upon detachment. selleckchem.comresearchgate.net

Investigation into Integrin-Dependent Intracellular Signaling Pathways

The binding of this compound to integrins initiates a complex network of intracellular signaling events known as "outside-in" signaling. nih.gov This process begins with a conformational change in the integrin receptor upon ligand binding, leading to the recruitment of various signaling and adaptor proteins to the cytoplasmic tail of the integrin. nih.gov

One of the primary and most well-documented pathways activated is the Focal Adhesion Kinase (FAK) signaling cascade. FAK is a non-receptor tyrosine kinase that is recruited to focal adhesions and becomes activated upon integrin clustering. nih.gov Activated FAK serves as a scaffold for numerous other signaling molecules, including Src family kinases and phosphoinositide 3-kinase (PI3K). This complex can then trigger downstream pathways, such as the mitogen-activated protein kinase (MAPK/ERK) pathway, which plays a crucial role in regulating gene expression related to cell proliferation, survival, and differentiation. nih.govnih.gov

For example, studies have shown that RGD-mimetic peptides can induce rapid increases in intracellular calcium and subsequent activation of the ERK1/2 MAPK pathway in neurons. nih.gov In other cell types, the RGD-integrin interaction has been shown to be critical for activating signaling cascades that control the organization of the actin cytoskeleton, thereby directly influencing cell shape and motility. researchgate.net The specific signaling outcomes can vary depending on the cell type and the specific α and β integrin subunits involved in the binding. nih.gov For instance, the interaction of an RGD motif with the αvβ3 integrin has been shown to specifically promote neurite outgrowth through its distinct signaling pathway. nih.gov

Computational Modeling and Simulation Approaches for H Gly Dl Arg Gly Dl Asp Oh

Molecular Docking Analyses to Predict Pentapeptide-Integrin Binding Poses and Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, forming a stable complex. aip.org For H-Gly-DL-Arg-Gly-DL-Asp-OH, docking analyses are crucial for understanding how it interacts with integrin receptors, which are key mediators of cell adhesion. nih.gov The Arg-Gly-Asp (RGD) sequence is a well-established recognition motif for many integrins, including αvβ3 and αvβ6. aip.orgnih.gov

Docking simulations place the flexible pentapeptide into the rigid binding site of the integrin receptor to identify the most stable binding poses. aip.org These simulations predict key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts that stabilize the peptide-receptor complex. The carboxylate group of the aspartic acid residue and the guanidinium (B1211019) group of the arginine residue are known to be critical for binding, often coordinating with a metal ion in the integrin's Metal Ion-Dependent Adhesion Site (MIDAS). mdpi.com Docking studies help to rationalize the binding affinity and selectivity of the peptide for different integrin subtypes. aip.orgmdpi.com For instance, simulations can reveal how variations in the integrin binding pockets influence the ligand-binding ability. aip.org

Table 1: Predicted Interactions between RGD-like Peptides and Integrin αvβ3 via Molecular Docking
Peptide ResidueType of InteractionInteracting Integrin Residue (Example)Predicted Binding Affinity (ΔG)
Arginine (Arg)Salt Bridge / Hydrogen BondAsp218 (αv subunit)-10.5 kcal/mol dergipark.org.tr
Aspartic Acid (Asp)Coordination / Hydrogen BondMg2+ ion at MIDAS, Ser123 (β3 subunit) fao.org
Glycine (B1666218) (Gly)Van der WaalsAla217 (αv subunit) mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a statistical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, QSAR can be employed to predict the integrin binding affinity of its various analogs without the need for extensive synthesis and testing.

The process involves creating a dataset of this compound analogs with known biological activities (e.g., IC50 values for integrin binding). Numerical descriptors representing the physicochemical properties (e.g., hydrophobicity, electronic properties, size) of each analog are then calculated. nih.gov Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is built that links these descriptors to the observed activity. nih.gov This model can then be used to predict the activity of new, untested analogs, thereby accelerating the discovery of more potent and selective integrin inhibitors. However, the predictive power of peptide QSAR can be limited by the conformational flexibility of the peptides. nih.gov

Table 3: Outline of the QSAR Modeling Process for Peptide Analogs
StepDescriptionKey Components
1. Data Set CompilationGather a series of peptide analogs with experimentally measured biological activity (e.g., binding affinity).Peptide structures, IC50 or Ki values.
2. Descriptor CalculationCompute numerical values (descriptors) that quantify various aspects of the molecular structure.Amino acid descriptors (AADs), physicochemical properties. nih.gov
3. Model DevelopmentUse statistical methods to correlate the descriptors with the biological activity.Partial Least Squares (PLS), Support Vector Machines (SVM), Random Forest (RF). nih.gov
4. Model ValidationAssess the statistical significance and predictive power of the model using internal and external validation techniques.Cross-validation (R²cv), prediction for an external test set (R²prd). nih.gov
5. PredictionUse the validated model to predict the activity of new, hypothetical peptide analogs.Virtual screening and lead identification.

Prediction of Stereoisomer-Specific Binding and Activity Profiles through Computational Methods

The designation "DL" in this compound indicates that the arginine and aspartic acid residues are present as a mixture of both L- and D-stereoisomers. Stereochemistry plays a critical role in molecular recognition, and different stereoisomers can exhibit vastly different binding affinities and biological activities. researchgate.netacs.org Computational methods are essential for predicting these differences.

Table 4: Hypothetical Comparison of Predicted Binding Affinities for Stereoisomers
Pentapeptide StereoisomerPredicted ConformationHypothetical Binding Energy (kcal/mol)Key Predicted Interactions
Gly-L-Arg-Gly-L-AspExtended-9.8Optimal salt bridge and H-bonds.
Gly-D-Arg-Gly-L-AspMore compact-7.2Steric hindrance, suboptimal Arg sidechain orientation.
Gly-L-Arg-Gly-D-AspAltered backbone turn-6.5Poor coordination of Asp carboxylate with MIDAS.
Gly-D-Arg-Gly-D-AspFolded-8.1Alternative binding mode with fewer H-bonds.

In Silico Design and Optimization of Modified Pentapeptide Analogs with Tuned Specificity

In silico design involves the use of computational tools to rationally design and optimize new molecules with desired properties. nih.gov Starting with the this compound scaffold, these methods can be used to create modified analogs with improved characteristics, such as higher binding affinity, greater selectivity for a specific integrin subtype, or enhanced stability. nih.govnih.gov

Computational approaches allow for the virtual screening of large libraries of potential modifications. For example, individual amino acids can be substituted to explore interactions with specific sub-pockets in the integrin receptor. nih.gov Non-natural amino acids can be introduced to increase resistance to enzymatic degradation or to impose conformational constraints. researchgate.net Cyclization of the peptide backbone, a common strategy to improve affinity and selectivity, can also be modeled to predict the most effective ring size and composition. nih.gov These computational predictions help prioritize which novel analogs are most promising for chemical synthesis and experimental validation, streamlining the drug discovery process. nih.govnih.gov

Table 5: Examples of In Silico-Guided Modifications for Pentapeptide Analogs
Modification StrategyExampleIntended EffectComputational Tool Used
Amino Acid SubstitutionReplace Gly with a more hydrophobic residue.Improve interaction with hydrophobic pockets on the integrin surface. nih.govMolecular Docking
Backbone CyclizationForm a cyclic peptide, e.g., cyclo(RGDfK). mdpi.comReduce conformational flexibility, increase affinity and selectivity. researchgate.netMolecular Dynamics
Introduction of Non-natural Amino AcidsIncorporate D-amino acids (e.g., D-Phe). dergipark.org.trIncrease stability against proteolysis, alter conformation.Conformational Analysis
Peptidomimetic DesignReplace peptide bonds with more stable isosteres.Enhance bioavailability and metabolic stability.QSAR, Docking

Biomaterial Integration and Preclinical Research Applications of H Gly Dl Arg Gly Dl Asp Oh

Methodologies for Covalent Immobilization of the Pentapeptide onto Biomaterial Surfaces for Enhanced Cell-Material Interactions

The covalent immobilization of peptides like H-Gly-DL-Arg-Gly-DL-Asp-OH onto biomaterial surfaces is a critical step to ensure their stability and long-term bioactivity. Unlike physical adsorption, which can lead to peptide detachment, covalent bonding provides a durable presentation of the cell-adhesive motif. mdpi.com Various chemical strategies have been developed for this purpose, often targeting functional groups on the biomaterial surface and the peptide.

Commonly employed techniques include:

Carbodiimide (B86325) Chemistry: This is one of the most widely used methods, activating carboxyl groups on a biomaterial surface to react with primary amines on the peptide (e.g., the N-terminus or the side chain of a lysine (B10760008) residue). Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in conjunction with N-hydroxysuccinimide (NHS) are used to form stable amide bonds. mdpi.com

Click Chemistry: Reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) offer high efficiency and specificity. A biomaterial surface can be functionalized with azide (B81097) groups, and the peptide synthesized with a terminal alkyne, allowing for a highly specific and stable triazole linkage.

Thiol-Maleimide Chemistry: This method involves the reaction of a thiol group (e.g., from a cysteine residue added to the peptide sequence) with a maleimide-functionalized biomaterial surface. This reaction is highly specific and proceeds rapidly under physiological conditions.

Silanization: For inorganic biomaterials like titanium or hydroxyapatite, the surface can first be treated with organosilanes, such as (3-aminopropyl)triethoxysilane (APTES), to introduce amine groups. These can then be used for subsequent peptide immobilization via methods like carbodiimide chemistry. mdpi.comnih.gov

The choice of immobilization strategy depends on the biomaterial's chemical nature and the desired orientation and density of the peptide.

Table 1: Comparison of Covalent Immobilization Techniques

Methodology Functional Groups Involved Key Advantages Common Biomaterials
Carbodiimide Chemistry Carboxyls and Amines Widely applicable, well-established Polymers with -COOH groups, ceramics
Click Chemistry Alkynes and Azides High specificity and efficiency, bio-orthogonal Hydrogels, nanoparticles
Thiol-Maleimide Chemistry Thiols and Maleimides High specificity, rapid reaction kinetics Polymeric scaffolds, metallic surfaces

| Silanization | Surface hydroxyls and Silanes | Effective for inorganic materials | Titanium, hydroxyapatite, glass |

Engineering of Hydrogels and Scaffolds for Recreating Controlled Cellular Microenvironments

Hydrogels and porous scaffolds are extensively used in tissue engineering to provide a three-dimensional environment that mimics the native extracellular matrix (ECM). mdpi.comnih.gov Incorporating this compound into these structures can transform them from being bio-inert to bioactive, promoting cell adhesion, migration, and differentiation. nih.gov

These peptide-functionalized hydrogels and scaffolds can be engineered from a variety of natural and synthetic polymers:

Natural Polymers: Alginate, chitosan, and hyaluronic acid are often used due to their biocompatibility. They can be chemically modified to allow for the covalent attachment of the pentapeptide. For instance, RGD-modified alginate has been shown to improve the morphology and function of cardiac cells. nih.gov

Synthetic Polymers: Poly(ethylene glycol) (PEG), poly(lactic acid) (PLA), and poly(caprolactone) (PCL) are popular choices due to their tunable mechanical properties and degradation rates. PEG hydrogels, which are inherently non-cell adhesive, can be rendered bioactive by copolymerizing them with peptide-acrylate derivatives. nih.gov

The goal is to create a microenvironment where the immobilized pentapeptide acts as a molecular cue, guiding cellular behavior in a controlled manner. This is crucial for applications ranging from wound healing to the regeneration of complex tissues like bone and cartilage. mdpi.comnih.gov

The cellular response to biomaterials functionalized with RGD-like peptides is not merely dependent on the presence of the peptide but is exquisitely sensitive to its density and spatial arrangement on the nanoscale. nih.gov Research has consistently shown that a threshold density of the peptide is required to support cell adhesion and spreading. nih.gov

Peptide Density: Varying the surface concentration of the RGD motif can significantly impact cell behavior. For example, higher RGD concentrations on TiO2 nanotube surfaces have been shown to enhance the expression of osteogenic genes in bone marrow stromal cells. nih.gov However, the relationship is not always linear; some cellular functions may exhibit a biphasic response, with an optimal density above or below which the response diminishes.

Spatial Presentation: The clustering of RGD peptides can influence the formation of focal adhesions and the organization of the actin cytoskeleton. Presenting the peptides in nanoclusters, rather than as uniformly distributed single molecules, can more effectively mimic the presentation of ligands in the natural ECM and lead to enhanced cell adhesion and migration. nih.gov The spacing between these clusters is also a critical parameter that can be tuned to control cellular responses.

Table 2: Effect of RGD Peptide Density on Cellular Behavior

Peptide Density Cellular Response Observed Outcome Reference Cell Type
Low Reduced cell attachment and spreading Cells remain rounded or poorly spread Fibroblasts
Threshold/Optimal Enhanced cell adhesion, spreading, and migration Formation of robust focal adhesions and stress fibers Endothelial cells, Osteoblasts

| High | Can lead to biphasic responses, potential for altered gene expression | Increased osteogenic gene expression in some cases | Bone marrow stromal cells |

Mechanistic Studies of Cell-Biomaterial Interactions Mediated by this compound

The biological activity of the this compound pentapeptide is mediated through its interaction with integrins, a family of transmembrane receptors that facilitate cell-ECM adhesion. mdpi.com The RGD sequence within the pentapeptide is the primary binding motif for a subset of these integrins, including αvβ3 and α5β1, which are crucial in the adhesion of many cell types. nih.gov

Upon binding to the immobilized peptide, integrins cluster on the cell surface. This clustering initiates a cascade of intracellular signaling events, leading to:

Formation of Focal Adhesions: These are complex protein assemblies that link the actin cytoskeleton to the biomaterial surface via the clustered integrins.

Activation of Signaling Pathways: Key pathways, such as the focal adhesion kinase (FAK) and mitogen-activated protein kinase (MAPK) pathways, are activated, influencing cell survival, proliferation, migration, and differentiation. nih.gov

Cytoskeletal Reorganization: The cell reorganizes its actin cytoskeleton to form stress fibers, leading to cell spreading and the generation of contractile forces.

The use of a DL-racemic mixture for the arginine and aspartic acid residues in this compound could potentially influence the stereospecificity of the integrin-peptide binding, possibly resulting in altered binding affinities and downstream signaling compared to peptides containing only L-amino acids.

Research into Bioprinting Applications Utilizing RGD-Modified Bioinks for Tissue Engineering Constructs

Three-dimensional (3D) bioprinting has emerged as a powerful tool for fabricating complex, living tissue constructs. The "bioink" is a critical component, typically a hydrogel that encapsulates cells and provides a printable, supportive matrix. wikipedia.org

Incorporating this compound into bioinks is a key strategy to improve their biological functionality. Standard bioinks, such as unmodified alginate, often lack intrinsic cell-adhesive properties. nih.gov By functionalizing these hydrogels with the pentapeptide, the resulting bioink can:

Promote Cell Adhesion and Spreading: This ensures that the printed cells can anchor themselves within the 3D construct, which is essential for their survival and function. nih.gov

Enhance Cell Viability: By providing adhesive cues, the modified bioink can improve the viability of cells during and after the printing process.

Guide Tissue Formation: The presence of the pentapeptide can direct the self-organization and differentiation of the printed cells, leading to the formation of more physiologically relevant tissue structures.

For example, RGD-modified alginate bioinks have been successfully used to print constructs laden with human adipose-derived stem cells, demonstrating improved cell attachment and potential for tissue regeneration. nih.gov

Development of Advanced Cell Culture Substrates Functionalized with the Pentapeptide for Specific Cell Lines or Stem Cells

Standard tissue culture plastic is a suboptimal substrate for many cell types, particularly for sensitive cells like stem cells, as it does not replicate the biochemical cues of the in vivo microenvironment. Functionalizing these surfaces with this compound can create advanced cell culture substrates with enhanced performance.

Improved Stem Cell Culture: Immobilizing the pentapeptide on culture surfaces can improve the attachment and proliferation of various stem cells, including human embryonic stem cells (hESCs) and mesenchymal stem cells (MSCs). nih.gov This can help in maintaining their pluripotency or directing their differentiation towards specific lineages in a more controlled manner.

Serum-Free Culture Conditions: The presence of a defined adhesive ligand like this pentapeptide can reduce the reliance on serum in cell culture media. Serum contains a complex mixture of adhesive proteins (like fibronectin and vitronectin), but its composition is undefined and can vary between batches. Peptide-functionalized surfaces provide a chemically defined environment, which is highly desirable for reproducible and clinically relevant cell culture. nih.gov

Selective Cell Adhesion: Different cell types express different profiles of integrin receptors. By designing substrates with specific peptide ligands, it is possible to promote the adhesion of a desired cell type from a mixed population.

Table 3: Applications of Pentapeptide-Functionalized Cell Culture Substrates

Application Area Cell Type Desired Outcome
Stem Cell Expansion Mesenchymal Stem Cells (MSCs) Enhanced proliferation while maintaining multipotency
Directed Differentiation Human Embryonic Stem Cells (hESCs) Improved adhesion and growth, facilitating directed differentiation protocols
Primary Cell Culture Endothelial Cells Rapid attachment and spreading for vascular engineering applications

| Defined Culture Systems | Various cell lines | Reduced serum dependency, increased reproducibility |

Future Research Trajectories and Unresolved Questions for H Gly Dl Arg Gly Dl Asp Oh

Comprehensive Investigation of the Differential Biological Activities of L- vs D-Arginine and L- vs D-Aspartic Acid Stereoisomers within the Pentapeptide

The incorporation of D-amino acids into peptides can profoundly alter their structure, stability, and biological function. While the L-forms of amino acids are predominantly used in mammalian protein synthesis, the presence of D-isomers, as in H-Gly-DL-Arg-Gly-DL-Asp-OH, opens up several critical research questions.

Future investigations should systematically compare the biological activities of the mixed DL-DL peptide with its pure stereoisomer counterparts:

H-Gly-L-Arg-Gly-L-Asp-OH: The "natural" form.

H-Gly-D-Arg-Gly-D-Asp-OH: The full D-isomer form.

H-Gly-L-Arg-Gly-D-Asp-OH: A mixed stereoisomer form.

H-Gly-D-Arg-Gly-L-Asp-OH: The other mixed stereoisomer form.

Research indicates that D-amino acid substitutions can significantly enhance peptide stability against enzymatic degradation. nih.gov For instance, arginine-rich peptides with D-amino acid substitutions have shown improved protease resistance and antimicrobial activity. nih.gov Conversely, the conversion of L-Aspartic Acid to its D-isomer in amyloid β peptides has been shown to increase the peptide's conformational size, which could alter receptor binding affinity and specificity. researchwithrutgers.com The racemization of L-Aspartic acid is known to occur via a succinimide (B58015) intermediate, resulting in four possible stereoisomers (L-α-Asp, D-α-Asp, L-β-Asp, D-β-Asp), each potentially influencing protein structure differently. researcher.life

A key research trajectory would be to elucidate how the presence of D-Arginine and D-Aspartic acid in the pentapeptide affects its three-dimensional conformation and, consequently, its binding affinity to various integrin subtypes. The RGD sequence is recognized by at least eight different integrin heterodimers, and the conformation of the peptide is crucial for this selectivity. nih.govmdpi.com It is plausible that the different stereoisomers could either enhance or reduce affinity for specific integrins, leading to differential downstream signaling.

Table 1: Potential Differential Effects of L- vs. D-Amino Acid Stereoisomers

PropertyPotential Effect of D-Isomer InclusionRationale/Supporting EvidenceResearch Question for this compound
Proteolytic Stability IncreasedD-amino acids are not recognized by many common proteases, enhancing peptide half-life. nih.govDoes the DL-DL form exhibit greater stability in biological fluids compared to the L-L form?
Receptor Binding Affinity Altered (Increased or Decreased)Changes in peptide conformation due to D-isomers can affect the fit within the integrin binding pocket. researchwithrutgers.comHow does the binding affinity of the four stereoisomeric forms of the pentapeptide vary across different integrin subtypes (e.g., αvβ3, α5β1)?
Biological Activity Potentially Novel or ModifiedSome neuropeptides containing D-isomers exhibit potent biological activities compared to their all-L-amino acid counterparts. researcher.lifeDo the different stereoisomers trigger distinct cellular responses (e.g., adhesion, migration, proliferation) upon integrin binding?
Immunogenicity Potentially IncreasedExcessive modification with D-amino acids can be linked to risks of cytotoxicity and immunogenicity. researcher.lifeDoes the DL-DL form elicit a different immune response compared to the pure L-L form?

Exploration of Synergistic Effects when Co-Presenting this compound with Other Cell-Adhesive Motifs or Growth Factors

The biological response to the RGD motif is context-dependent. Native extracellular matrix (ECM) proteins often present the RGD sequence alongside other synergistic domains that enhance integrin activation and signaling. nih.gov Research has shown that the isolated RGD motif is significantly less potent than the full-length protein it is derived from, highlighting the importance of these synergistic sites. nih.gov

A significant future research direction is to explore the co-presentation of this compound with other biologically active molecules. This could involve:

Other Cell-Adhesive Motifs: Investigating synergy with sequences like PHSRN (Pro-His-Ser-Arg-Asn) from fibronectin, which is known to cooperate with RGD in activating the α5β1 integrin receptor. nih.govnih.gov Combining RGD with motifs like YIGSR or GFOGER could activate a broader range of adhesive receptors, more closely mimicking the natural ECM. nih.gov

Growth Factors: Growth factor receptors are known to cooperate with integrins to regulate adhesion-related signaling networks. nih.gov Studies using RGD-functionalized hydrogels have demonstrated that they can stimulate the secretion of growth factors, which in turn enhance wound healing. nih.gov Co-presenting the pentapeptide with growth factors like Transforming Growth Factor-β (TGF-β) or Vascular Endothelial Growth Factor (VEGF) could lead to enhanced tissue regeneration, angiogenesis, or specific stem cell differentiation pathways. nih.gov

These synergistic studies could lead to the development of more effective biomaterials for tissue engineering, where the combination of signals can direct complex cellular behaviors like proliferation and differentiation. mdpi.com

Advanced Characterization of Downstream Integrin-Dependent Intracellular Signaling Cascades Triggered by the Pentapeptide

Upon binding to integrins, RGD-containing peptides trigger a cascade of intracellular signals that connect the ECM to the cell's cytoskeleton and nucleus, influencing cell behavior. springernature.com While the general pathways are known, the specific signaling signature initiated by this compound, particularly considering its mixed stereochemistry, remains uncharacterized.

Key unresolved questions include:

Pathway Activation: Which specific signaling pathways are activated? Research on other RGD peptides points to the activation of the PI3K/AKT pathway, which is crucial for cell survival and proliferation. nih.govfrontiersin.org Other studies have shown that RGD/integrin ligation can promote cofilin phosphorylation, leading to actin cytoskeleton rearrangement and nuclear YAP localization, which in turn drives osteogenic differentiation. revvity.com

Signal Intensity and Duration: Does the DL-DL stereochemistry of the pentapeptide alter the intensity or duration of the signal compared to the pure L-L form? The stability of the peptide-receptor bond could influence how long the signaling cascade remains active.

Integrin-Specific Signaling: How does the signaling output differ when the pentapeptide binds to different integrin subtypes (e.g., αvβ3 vs. α5β1)? These integrins are known to trigger distinct downstream events. nih.gov

Advanced proteomic and phosphoproteomic analyses would be invaluable in mapping the full spectrum of intracellular proteins that are activated or deactivated upon cell adhesion mediated by this specific pentapeptide.

Development of Novel Biosensing Platforms for Real-Time Monitoring of RGD-Integrin Interactions

To fully understand the kinetics and dynamics of the interaction between this compound and integrins, the development of advanced biosensing platforms is essential. These platforms would allow for real-time, label-free monitoring of binding events, providing crucial data on affinity and specificity.

Future research should focus on utilizing and adapting technologies such as:

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): This technique measures changes in frequency and dissipation of an oscillating quartz crystal as molecules bind to its surface. It can quantify integrin-RGD recognition during the initial stages of cell adhesion and can differentiate between cell types based on integrin expression. nih.gov It has been used to monitor the binding of integrin-containing proteoliposomes to surfaces functionalized with varying densities of RGD motifs. frontiersin.org

Surface Plasmon Resonance (SPR): SPR detects changes in the refractive index at the surface of a sensor chip, allowing for the real-time measurement of binding kinetics (association and dissociation rates) between ligands and receptors. nih.govnih.govmdpi.com This could be used to precisely quantify the binding affinities of the different stereoisomers of the pentapeptide to purified integrin receptors.

Fluorescence-Based Biosensors: Techniques like Fluorescence Resonance Energy Transfer (FRET) can be used to monitor the conformational changes that occur in integrins upon ligand binding, providing insight into receptor activation. nih.govspringernature.comresearchgate.net Novel fluorescent probes that specifically target certain integrins can also be used for in vivo imaging and monitoring. revvity.com

Tip-Enhanced Raman Scattering (TERS): This advanced microscopy technique can provide chemical information at the nanoscale. It has been used to detect RGD-functionalized nanoparticles bound to integrins and can even differentiate between two different integrin subtypes (α5β1 and αvβ3) bound to RGD in a cancer cell membrane. acs.org

Table 2: Comparison of Biosensing Platforms for RGD-Integrin Interaction Analysis

Biosensor TechnologyPrinciple of OperationKey Information ProvidedApplication for this compound Research
Quartz Crystal Microbalance (QCM-D) Measures changes in frequency and energy dissipation of an oscillating crystal upon mass adsorption. nih.govBinding kinetics, viscoelastic properties of bound layer, real-time cell adhesion. frontiersin.orgComparing the adhesion dynamics of cells on surfaces coated with different stereoisomers of the peptide.
Surface Plasmon Resonance (SPR) Detects changes in refractive index near a metal surface as molecules bind. mdpi.comAssociation/dissociation rates (k_on, k_off), equilibrium dissociation constant (K_d). nih.govPrecisely measuring the binding affinity of each stereoisomer to specific, purified integrin subtypes.
Fluorescence Resonance Energy Transfer (FRET) Measures energy transfer between two light-sensitive molecules in close proximity. nih.govConformational changes in integrin upon activation, protein-protein interactions. springernature.comDetermining if different stereoisomers induce distinct conformational changes in the integrin receptor.
Tip-Enhanced Raman Scattering (TERS) Enhances Raman signals from molecules at the tip of a metallic probe. acs.orgChemical fingerprinting of ligand-receptor binding at the single-molecule level. acs.orgIdentifying the specific integrin subtypes on a cell surface that the pentapeptide binds to.

By pursuing these research trajectories, a more complete understanding of the structure-function relationships of this compound can be achieved, paving the way for its potential application in biomaterials and therapeutic contexts.

Q & A

What is the biological significance of the RGD motif in H-Gly-DL-Arg-Gly-DL-Asp-OH, and how does it relate to integrin-mediated processes?

Level : Basic
Answer :
The RGD (arginine-glycine-aspartic acid) sequence is a critical cell recognition motif found in extracellular matrix (ECM) proteins like fibronectin, vitronectin, and collagens. In this compound, this tripeptide enables binding to integrin receptors, heterodimeric transmembrane proteins that mediate cell adhesion, migration, and signaling . Integrins recognize the RGD motif through conformational specificity, which varies depending on the protein context. For example, αvβ3 integrin binds RGD in vitronectin but not fibronectin, highlighting the importance of structural context in receptor-ligand interactions . Researchers should validate integrin binding using assays like surface plasmon resonance (SPR) or fluorescence polarization to confirm specificity.

What safety precautions are necessary when handling this compound in laboratory settings?

Level : Basic
Answer :
Based on analogous compounds (e.g., H-DL-Pro-OH), this compound may pose hazards such as acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) . Required precautions include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Storage : In airtight containers at recommended temperatures.
  • Emergency Protocols : Immediate washing of exposed skin/eyes and medical consultation if ingested .

How should researchers design experiments to study the role of this compound in cell adhesion assays?

Level : Advanced
Answer :
A robust experimental design includes:

  • Substrate Coating : Immobilize the peptide on surfaces (e.g., glass slides) using covalent coupling agents like sulfo-SMCC.
  • Control Groups : Use scrambled peptides (e.g., RDG) or integrin-blocking antibodies (e.g., anti-α5β1) to confirm specificity .
  • Cell Lines : Select integrin-expressing cells (e.g., HEK293T with αvβ3 overexpression).
  • Quantitative Metrics : Measure adhesion via fluorescence labeling or impedance-based systems (e.g., xCELLigence).
  • Data Validation : Replicate experiments across multiple ECM conditions to account for context-dependent binding .

How can contradictory data regarding the binding affinity of this compound to different integrins be resolved?

Level : Advanced
Answer :
Contradictions often arise from:

  • Conformational Variability : The RGD motif’s 3D structure in synthetic peptides may differ from native proteins. Use circular dichroism (CD) spectroscopy or NMR to assess conformation .
  • Assay Sensitivity : Compare results across orthogonal methods (e.g., SPR for kinetics vs. flow cytometry for cell-surface binding).
  • Receptor Heterogeneity : Account for integrin splice variants or post-translational modifications by using knockout cell lines or CRISPR-edited models .
  • Statistical Rigor : Apply multivariate analysis to isolate confounding variables (e.g., pH, ionic strength) .

What methods are recommended for synthesizing and purifying this compound to ensure biological activity?

Level : Advanced
Answer :

  • Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc chemistry with resins like Wang resin for optimal yield.
  • Purification : Reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in acetonitrile/water).
  • Characterization : Validate purity (>95%) via LC-MS and confirm structure using MALDI-TOF.
  • Bioactivity Testing : Perform cell adhesion assays with ECM-coated plates to verify integrin engagement .

How does the DL-configuration of amino acids in this compound impact its interaction with integrins?

Level : Advanced
Answer :
The DL-configuration introduces stereochemical variability, potentially altering binding kinetics. For example:

  • D-amino acids may reduce proteolytic degradation but could disrupt native RGD conformation.
  • Experimental Mitigation : Use enantiomerically pure analogs (L-configuration) as controls and compare binding via isothermal titration calorimetry (ITC) .
  • Computational Modeling : Employ molecular dynamics simulations to predict DL-configuration effects on integrin docking.

What are the best practices for quantifying this compound in complex biological matrices?

Level : Advanced
Answer :

  • Sample Preparation : Use acid precipitation (e.g., 10% TCA) to remove interfering proteins.
  • Detection Methods :
    • ELISA : Commercial RGD-specific kits (cross-validate with spike-recovery tests).
    • Mass Spectrometry : SRM/MRM modes for high sensitivity (LOQ < 1 nM).
  • Quality Control : Include internal standards (e.g., isotopically labeled RGD) and adhere to FDA bioanalytical guidelines for precision (±15% CV) .

How can researchers address challenges in replicating in vivo effects of this compound in vitro?

Level : Advanced
Answer :

  • Microenvironment Mimicry : Use 3D hydrogels (e.g., Matrigel) instead of 2D cultures to replicate ECM stiffness.
  • Co-Factors : Supplement with divalent cations (Ca²⁺, Mg²⁺) to stabilize integrin-ligand interactions .
  • Dynamic Conditions : Apply shear stress (e.g., microfluidic channels) to simulate blood vessel environments.
  • In Vivo Correlation : Validate findings using zebrafish or murine xenograft models with fluorescently tagged peptides.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.